5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Overview
Description
5-methoxy-4-nitro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in Chemical Synthesis
5-Methoxy-4-nitro-1H-indole-3-carboxylic acid serves as an intermediate in the synthesis of various complex compounds. For example, it has been identified as an intermediate in the preparation of Indole-2-Acetic Acid Methyl Esters, which are critical in various organic syntheses (Modi, Oglesby, & Archer, 2003).
Role in the Synthesis of Novel Compounds
It has been used in the synthesis of novel indole-benzimidazole derivatives. These compounds have potential applications due to their unique chemical structure and potential biological activities (Wang et al., 2016).
Structural Studies
The molecule has been the subject of structural studies to understand its properties better. For instance, the crystal structure of a derivative, 5-Methoxyindole-3-acetic acid, was determined using X-ray diffraction methods, providing valuable insights into its molecular conformation (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Photocleavage Studies
This compound has been examined for its potential in photocleavage reactions. A study on 1-Acyl-7-nitroindolines showed that electron-donating substituents at specific positions, like methoxy, can significantly influence photolysis efficiency, hinting at the potential applications of this compound in photochemical processes (Papageorgiou & Corrie, 2000).
Synthesis of Heterocyclic Compounds
The compound is also utilized in the synthesis of various heterocyclic compounds. For example, its derivatives were used in preparing specific 2, 3-dihydro-1H-pyrrolo [1, 2-a] indoles, demonstrating its versatility in synthesizing diverse molecular structures (Kametani et al., 1978).
Anticancer Research
In the field of medicinal chemistry, derivatives of this compound have been explored for their cytotoxicity in cancer research. Compounds derived from this acid have been studied for their potential as DNA alkylating agents with cytotoxic effects on tumor cell lines (Atwell et al., 1999).
Insulin Receptor Activators
Another application is in the synthesis of potential insulin receptor activators. Derivatives of this compound were synthesized and assessed for their ability to activate insulin receptors, an important aspect of diabetes research (Chou et al., 2006).
Spectroscopic Profiling
Spectroscopic profiling of derivatives of this compound, like Methyl 5-methoxy-1H-indole-2-carboxylate, has been conducted to explore their electronic nature and potential applications in various fields, including materials science (Almutairi et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZOVOLNDYNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.